(R)-2-Methoxymandelonitrile: A Comprehensive Technical Guide for Advanced Synthesis
(R)-2-Methoxymandelonitrile: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
(R)-2-Methoxymandelonitrile, a chiral cyanohydrin, is a valuable and versatile building block in modern organic synthesis, particularly for the development of enantiomerically pure pharmaceuticals and fine chemicals. Its strategic placement of a methoxy group at the ortho position of the phenyl ring, combined with the chiral center bearing both a hydroxyl and a nitrile group, offers unique reactivity and makes it a precursor to a range of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, stereoselective synthesis, and potential applications of (R)-2-Methoxymandelonitrile, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
(R)-2-Methoxymandelonitrile is characterized by a stereogenic center at the carbon atom bonded to the phenyl ring, a hydroxyl group (-OH), and a nitrile group (-C≡N). The "(R)" designation denotes the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules. The ortho-methoxy group on the aromatic ring significantly influences the molecule's electronic properties and steric hindrance, which can be strategically exploited in synthetic design.
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IUPAC Name: (2R)-2-hydroxy-2-(2-methoxyphenyl)acetonitrile
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CAS Number: 121985-99-7[1]
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Molecular Formula: C₉H₉NO₂
The structural representation of (R)-2-Methoxymandelonitrile is depicted below, illustrating the key functional groups and the chiral center.
Caption: Chemical structure of (R)-2-Methoxymandelonitrile.
Physicochemical Properties
Precise experimental data for (R)-2-Methoxymandelonitrile is not extensively reported in publicly available literature. Therefore, the following table summarizes a combination of data for the closely related (S)-enantiomer and predicted values from computational models, which serve as a reliable estimation for researchers.
| Property | Value | Source |
| Molecular Weight | 163.17 g/mol | PubChem (CID 13439374)[2] |
| Monoisotopic Mass | 163.06332 Da | PubChem (CID 13439374)[2] |
| Physical Description | Predicted to be a solid or liquid | - |
| Boiling Point (Predicted) | 344.6 ± 42.0 °C at 760 mmHg | ChemSpider (ACD/Labs)[3][4] |
| Flash Point (Predicted) | 162.2 ± 27.9 °C | ChemSpider (ACD/Labs)[3][4] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | ChemSpider (ACD/Labs)[3][4] |
| pKa (Predicted) | 11.53 ± 0.20 (most acidic) | ChemSpider (ACD/Labs)[3][4] |
| LogP (Predicted) | 1.0 | PubChem (CID 13439374)[2] |
| Solubility (Predicted) | Predicted to be sparingly soluble in water. | - |
Note: These properties should be considered as estimates and require experimental verification.
Enantioselective Synthesis: A Biocatalytic Approach
The synthesis of enantiomerically pure cyanohydrins is most effectively and sustainably achieved through biocatalysis, utilizing enzymes known as hydroxynitrile lyases (HNLs).[5][6] These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone. For the synthesis of (R)-2-Methoxymandelonitrile, an (R)-selective HNL is employed with 2-methoxybenzaldehyde as the substrate.
The enzymatic approach is vastly superior to traditional chemical methods, which typically yield a racemic mixture and often require harsh reaction conditions. The mild, pH-controlled environment of biocatalysis minimizes the competing non-enzymatic, base-catalyzed racemic reaction, thereby ensuring high enantiomeric excess (ee).[7]
Caption: General workflow for the enzymatic synthesis of (R)-2-Methoxymandelonitrile.
Experimental Protocol: Enzymatic Synthesis of (R)-2-Methoxymandelonitrile
This protocol is a generalized procedure based on established methods for HNL-catalyzed cyanohydrin synthesis and should be optimized for the specific HNL used.[5][8] The use of an HNL from Parafontaria laminata (PlamHNL) is recommended, as it has shown good activity towards ortho-substituted benzaldehydes.[1]
Materials:
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2-Methoxybenzaldehyde (freshly distilled)
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Potassium cyanide (KCN)
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Citrate buffer (e.g., 0.1 M, pH 3.5)
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Methyl tert-butyl ether (MTBE)
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(R)-selective Hydroxynitrile Lyase (e.g., immobilized PlamHNL)
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Anhydrous magnesium sulfate (MgSO₄)
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Celite
Procedure:
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Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of MTBE and citrate buffer. The organic phase serves to dissolve the aldehyde substrate and the cyanohydrin product, while the aqueous phase contains the enzyme and maintains the optimal pH.
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Substrate Addition: Dissolve a known concentration of 2-methoxybenzaldehyde in the MTBE phase.
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Cyanide Source: In the aqueous buffer phase, dissolve potassium cyanide. The low pH of the buffer will generate a controlled in-situ concentration of HCN, the active nucleophile.
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Enzyme Addition: Introduce the immobilized (R)-HNL to the reaction mixture. Immobilization on a solid support like Celite facilitates enzyme recovery and reuse.[7]
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Reaction: Stir the biphasic mixture vigorously to ensure a large interfacial area for the reaction to occur. Maintain a constant temperature (e.g., 25°C).
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Monitoring: The progress of the reaction can be monitored by taking aliquots from the organic phase at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the aldehyde and the enantiomeric excess of the (R)-2-Methoxymandelonitrile product.
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Work-up: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate. The immobilized enzyme can be recovered by filtration.
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Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of MTBE to recover any dissolved product.
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Drying and Concentration: Combine all organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude (R)-2-Methoxymandelonitrile.
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Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Causality in Protocol Design:
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Biphasic System: This setup is crucial for several reasons. It allows for high substrate and product concentrations in the organic phase, overcoming potential solubility issues, while maintaining the enzyme in a favorable aqueous environment. It also facilitates product separation.
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Low pH (3.5-5.5): This is a critical parameter. It suppresses the non-enzymatic, base-catalyzed formation of the racemic cyanohydrin, which would otherwise lower the enantiomeric excess of the final product.[5]
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Immobilized Enzyme: Immobilization enhances the operational stability of the HNL, prevents it from dissolving in the reaction medium, and simplifies its recovery and reuse, which is essential for cost-effective and sustainable synthesis.[5]
Spectroscopic Characterization (Theoretical)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm, corresponding to the four protons on the substituted benzene ring.
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Methine Proton (-CH(OH)CN): A singlet is expected for the proton at the chiral center. Its chemical shift would likely be in the range of δ 5.5-6.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that is highly dependent on the solvent, concentration, and temperature, typically in the range of δ 3.0-5.0 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly downfield.
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Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm is characteristic of a nitrile carbon.
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Chiral Carbon (-CH(OH)CN): The carbon of the stereocenter is expected to appear in the range of δ 60-70 ppm.
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Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is expected for the methoxy carbon.
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are expected.
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C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ are expected for the methine and methoxy C-H bonds.
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C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹ is a key indicator of the nitrile functional group.
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C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is expected for the C-O bonds of the hydroxyl and methoxy groups.
Applications in Drug Development and Research
(R)-2-Methoxymandelonitrile is a highly valuable chiral synthon. The nitrile and hydroxyl functionalities are amenable to a wide range of chemical transformations, allowing for the synthesis of more complex, enantiomerically pure molecules.
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Precursor to Chiral α-Hydroxy Acids: The primary application of chiral cyanohydrins is their hydrolysis to α-hydroxy carboxylic acids. The nitrile group of (R)-2-Methoxymandelonitrile can be hydrolyzed under acidic or basic conditions to yield (R)-2-hydroxy-2-(2-methoxyphenyl)acetic acid, a key structural motif in many biologically active compounds.
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Synthesis of Chiral Amino Alcohols: The nitrile group can be reduced to a primary amine, providing access to chiral 1,2-amino alcohols, which are important ligands and key intermediates in the synthesis of numerous pharmaceuticals.
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Versatile Intermediate: The combination of functionalities allows for diverse synthetic manipulations. For example, the hydroxyl group can be protected, allowing for selective reactions at the nitrile group, and vice versa. This versatility makes it an attractive starting material for the synthesis of complex target molecules in medicinal chemistry. The development of potent oral anticoagulants, for instance, has utilized (R)-2-chloromandelic acid, which is derived from the corresponding cyanohydrin, highlighting the importance of this class of compounds in drug discovery.[8]
Safety, Handling, and Stability
Cyanohydrins are known to be thermally and chemically unstable. They can undergo a retro-hydrocyanation reaction, decomposing back to the starting aldehyde and highly toxic hydrogen cyanide gas. This decomposition is significantly accelerated by heat and, most notably, by basic conditions.[5]
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Handling: (R)-2-Methoxymandelonitrile should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Storage: To ensure stability, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The addition of a small amount of an acidic stabilizer to maintain a pH between 4 and 5 is often recommended for long-term storage.[5]
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Incompatibilities: Avoid contact with bases, strong oxidizing agents, and excessive heat.
Conclusion
(R)-2-Methoxymandelonitrile stands out as a chiral building block of significant potential for synthetic chemists. Its efficient and highly stereoselective synthesis via biocatalytic methods underscores the power of green chemistry in producing valuable, enantiopure intermediates. The strategic arrangement of its functional groups provides a gateway to a diverse array of complex chiral molecules, solidifying its importance in the pipeline of pharmaceutical and fine chemical development. This guide serves as a foundational resource for scientists looking to harness the synthetic utility of this important molecule.
References
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Nuylert, A., Nakabayashi, M., Yamaguchi, T., & Asano, Y. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(47), 30537–30546. Available at: [Link]
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(R)-2-METHOXYMANDELONITRILE — Chemical Substance Information. NextSDS. Available at: [Link]
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Mandelonitrile lyase. Wikipedia. Available at: [Link]
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(2s)-2-hydroxy-2-(2-methoxyphenyl)acetonitrile. PubChem. Available at: [Link]
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Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider. ACD/Labs. Available at: [Link]
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Wiedner, D., & Hanefeld, U. (2018). Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite. Catalysts, 8(7), 289. Available at: [Link]
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Problem with getting predicted properties from Chemspider. GitHub. Available at: [Link]
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